molecular formula C27H23N3OS B2539882 2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793839-54-9

2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2539882
CAS RN: 1793839-54-9
M. Wt: 437.56
InChI Key: IEEVWDCYHYIAEK-UHFFFAOYSA-N
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Description

The compound “2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to a class of heterocyclic compounds known as thioxopyrimidines . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of New Bioactive Derivatives

    Research on derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one includes the synthesis of new bioactive compounds with potential anti-inflammatory, CNS depressant, and antimicrobial activities. For instance, compounds synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated promising biological activities, suggesting their potential in drug discovery (Ashalatha et al., 2007).

  • Experimental and Theoretical Studies

    The reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/-thione compounds with ethyl acetoacetate were explored, including moderate to good yields of new compounds. This study highlights the synthetic versatility of pyrimidine derivatives and their potential applications in developing novel therapeutic agents (Önal et al., 2010).

  • Optical and Electronic Exploration

    A study on thiopyrimidine derivatives analyzed their structural parameters, electronic, and nonlinear optical properties, emphasizing their significance in nonlinear optics (NLO) and medicinal applications. This research underscores the importance of pyrimidine derivatives in both scientific and technological fields (Hussain et al., 2020).

  • Microwave-Assisted Synthesis and Biological Evaluation

    A new class of phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives was synthesized via a rapid, solvent-free, microwave-assisted method. Evaluated for antiproliferative activity against cancer cell lines, some compounds showed selective cytotoxicity, highlighting the potential for cancer treatment (Nagaraju et al., 2020).

Future Directions

The future directions for research on “2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, the development of new effective methods for their synthesis could be a promising area of research .

properties

IUPAC Name

3-(2-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-9-8-11-20(15-18)17-32-27-29-24-22(21-12-4-3-5-13-21)16-28-25(24)26(31)30(27)23-14-7-6-10-19(23)2/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVWDCYHYIAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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